(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone
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Description
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound used in scientific research for its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and is known to have a significant impact on the central nervous system.
Scientific Research Applications
Design and Synthesis of β-Carboline Derivatives for Anti-HIV Activity
β-Carboline derivatives, including analogs structurally related to the specified chemical compound, have been synthesized and evaluated for their selective anti-HIV-2 activity. These compounds have shown promising results in inhibiting HIV-2 strains without targeting the HIV-2 reverse transcriptase, suggesting a novel mechanism of action against the virus (Ashok et al., 2015).
Fluorescent Logic Gates for Environmental and Biological Sensing
Compounds incorporating the piperazine moiety have been designed as fluorescent logic gates, demonstrating solvent-polarity reconfigurable properties. These findings indicate potential applications in probing cellular membranes and protein interfaces, contributing to our understanding of biological systems and the development of novel sensors (Gauci & Magri, 2022).
Development of Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase IV inhibitors featuring a similar chemical structure have been synthesized and identified as potent and selective candidates for the treatment of type 2 diabetes. These compounds exhibit high oral bioavailability and low plasma protein binding, highlighting their potential as therapeutic agents (Ammirati et al., 2009).
Antipsychotic Potential of Conformationally Constrained Butyrophenones
Research on novel butyrophenones with affinities for various dopamine and serotonin receptors suggests their potential as antipsychotic agents. This research contributes to the development of new medications with improved safety and efficacy profiles for psychiatric disorders (Raviña et al., 2000).
Antibacterial Activity of Triazole Analogues of Piperazine
Novel triazole analogues containing the piperazine moiety have been synthesized and demonstrated significant antibacterial activity against human pathogenic bacteria. These findings suggest their potential for development into new antibacterial agents (Nagaraj et al., 2018).
properties
IUPAC Name |
[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-24-15-11-14(19-17(20-15)25-2)21-7-9-22(10-8-21)16(23)12-3-5-13(18)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAIUKWAHLALMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone |
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